molecular formula C9H10N2O3 B2369698 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 191097-21-9

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2369698
CAS No.: 191097-21-9
M. Wt: 194.19
InChI Key: XOPGOUFNCUZCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to an oxazine ring

Scientific Research Applications

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions to form the desired oxazine ring. Another method includes the cyclization of appropriate precursors in the presence of catalysts such as rhodium complexes .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazines, pyridines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group and the oxazine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-(2-hydroxyethyl)-2H-pyrido[2,3-b][1,4]oxazin-3(4H)-one
  • 2-(2-hydroxyethyl)-2H-quinolino[3,2-b][1,4]oxazin-3(4H)-one

Uniqueness

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPGOUFNCUZCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.